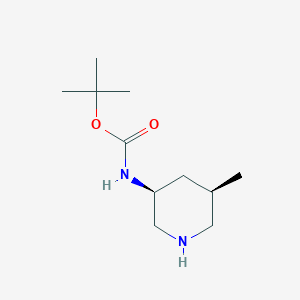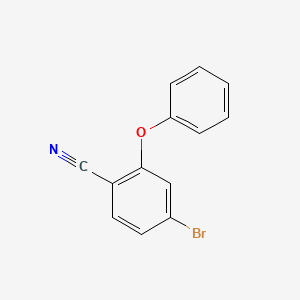
2-(5-甲基-1,3-噻唑-2-基)哌啶
描述
3-(5-Methyl-1,3-thiazol-2-yl)piperidine is a heterocyclic compound that contains both a thiazole ring and a piperidine ring The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, while the piperidine ring is a six-membered ring containing five carbon atoms and one nitrogen atom
科学研究应用
3-(5-Methyl-1,3-thiazol-2-yl)piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Research: The compound is used in studies to understand the structure-activity relationships of thiazole derivatives and their interactions with biological targets.
Industrial Applications: It is used in the development of agrochemicals, dyes, and other industrial products due to its chemical stability and reactivity.
作用机制
Target of Action
Thiazole derivatives, which include 3-(5-methyl-1,3-thiazol-2-yl)piperidine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit cyclooxygenase-1 (COX-1), an enzyme involved in inflammation .
Biochemical Pathways
Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities . For instance, they may affect the pathways involved in inflammation by inhibiting the COX-1 enzyme .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including anti-inflammatory effects . For instance, some thiazole derivatives have been found to inhibit the COX-1 enzyme, which could result in reduced inflammation .
生化分析
Biochemical Properties
3-(5-Methyl-1,3-thiazol-2-yl)piperidine plays a significant role in various biochemical reactions. It interacts with enzymes such as cyclooxygenase (COX) and proteins involved in inflammatory pathways. The compound has been shown to inhibit COX-1 and COX-2 enzymes, which are crucial in the biosynthesis of prostaglandins, thereby exhibiting anti-inflammatory properties . Additionally, molecular docking studies have revealed its binding affinity to these enzymes, supporting its potential as a therapeutic agent .
Cellular Effects
The effects of 3-(5-Methyl-1,3-thiazol-2-yl)piperidine on cellular processes are profound. It influences cell signaling pathways, particularly those involved in inflammation and oxidative stress. The compound modulates gene expression related to inflammatory cytokines and enzymes, thereby reducing inflammation at the cellular level . Furthermore, it affects cellular metabolism by altering the production of reactive oxygen species (ROS) and enhancing antioxidant defenses .
Molecular Mechanism
At the molecular level, 3-(5-Methyl-1,3-thiazol-2-yl)piperidine exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . The compound also interacts with nuclear factor-kappa B (NF-κB) signaling pathways, leading to decreased expression of inflammatory genes . These interactions highlight its potential as an anti-inflammatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-Methyl-1,3-thiazol-2-yl)piperidine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that it maintains its anti-inflammatory properties, although prolonged exposure may lead to adaptive cellular responses that could alter its efficacy .
Dosage Effects in Animal Models
The effects of 3-(5-Methyl-1,3-thiazol-2-yl)piperidine vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation without significant adverse effects . At higher doses, it may exhibit toxicity, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-(5-Methyl-1,3-thiazol-2-yl)piperidine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 3-(5-Methyl-1,3-thiazol-2-yl)piperidine is transported and distributed through specific transporters and binding proteins . It is known to interact with organic anion-transporting polypeptides (OATPs) and P-glycoprotein, which facilitate its cellular uptake and distribution . These interactions affect its localization and accumulation in target tissues, influencing its therapeutic efficacy.
Subcellular Localization
The subcellular localization of 3-(5-Methyl-1,3-thiazol-2-yl)piperidine is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with cytosolic enzymes and signaling proteins . Post-translational modifications, such as phosphorylation, may direct it to specific cellular compartments, enhancing its functional specificity . These localization patterns are essential for understanding its mechanism of action and optimizing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-1,3-thiazol-2-yl)piperidine typically involves the reaction of 5-methyl-1,3-thiazole with piperidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiazole ring, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of 3-(5-Methyl-1,3-thiazol-2-yl)piperidine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification techniques such as crystallization, distillation, or chromatography may be employed to isolate the desired product .
化学反应分析
Types of Reactions
3-(5-Methyl-1,3-thiazol-2-yl)piperidine can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.
相似化合物的比较
3-(5-Methyl-1,3-thiazol-2-yl)piperidine can be compared with other thiazole and piperidine derivatives to highlight its uniqueness. Similar compounds include:
Thiazole Derivatives: Compounds such as 2-aminothiazole and 4-methylthiazole share the thiazole ring structure but differ in their substituents and biological activities.
Piperidine Derivatives: Compounds like 4-piperidone and 1-methylpiperidine contain the piperidine ring but have different functional groups and applications.
The unique combination of the thiazole and piperidine rings in 3-(5-Methyl-1,3-thiazol-2-yl)piperidine provides distinct chemical and biological properties that make it valuable for various research and industrial applications .
属性
IUPAC Name |
5-methyl-2-piperidin-3-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-7-5-11-9(12-7)8-3-2-4-10-6-8/h5,8,10H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFGCOFDZSFVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![alpha-[[bis(1-methylpropyl)amino]methyl]-1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-methanol](/img/structure/B1442990.png)


![7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1442997.png)





![(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1443004.png)
